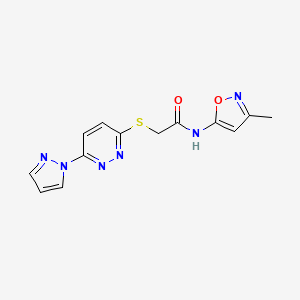
1-(6-chloropyridin-2-yl)-4-(4-fluorobenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Chloropyridin-2-yl)-4-(4-fluorobenzoyl)piperazine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a chloropyridine ring and a fluorobenzoyl group attached to a piperazine moiety
準備方法
The synthesis of 1-(6-chloropyridin-2-yl)-4-(4-fluorobenzoyl)piperazine typically involves multiple steps, starting with the preparation of the chloropyridine and fluorobenzoyl intermediates. One common synthetic route includes:
Preparation of 6-chloropyridine: This can be achieved through the chlorination of pyridine using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Synthesis of 4-fluorobenzoyl chloride: This involves the reaction of 4-fluorobenzoic acid with thionyl chloride (SOCl2) to form the corresponding acyl chloride.
Formation of the final compound: The 6-chloropyridine and 4-fluorobenzoyl chloride are then reacted with piperazine under appropriate conditions, such as in the presence of a base like triethylamine, to yield this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
化学反応の分析
1-(6-Chloropyridin-2-yl)-4-(4-fluorobenzoyl)piperazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloropyridine ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(6-Chloropyridin-2-yl)-4-(4-fluorobenzoyl)piperazine has found applications in various scientific research fields, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets such as receptors and enzymes.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Research: The compound serves as a building block in the synthesis of more complex molecules and is used in studies of reaction mechanisms and kinetics.
作用機序
The mechanism by which 1-(6-chloropyridin-2-yl)-4-(4-fluorobenzoyl)piperazine exerts its effects is dependent on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
類似化合物との比較
1-(6-Chloropyridin-2-yl)-4-(4-fluorobenzoyl)piperazine can be compared with other compounds that have similar structural features, such as:
1-(6-Chloropyridin-2-yl)piperazine: Lacks the fluorobenzoyl group, which may result in different chemical reactivity and biological activity.
4-(4-Fluorobenzoyl)piperazine: Lacks the chloropyridine ring, which may affect its binding affinity and specificity for certain targets.
1-(6-Chloropyridin-2-yl)-4-benzoylpiperazine: Similar structure but without the fluorine atom, which can influence its electronic properties and reactivity.
The uniqueness of this compound lies in the combination of the chloropyridine and fluorobenzoyl groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
[4-(6-chloropyridin-2-yl)piperazin-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O/c17-14-2-1-3-15(19-14)20-8-10-21(11-9-20)16(22)12-4-6-13(18)7-5-12/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEADZJXIWHDQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine](/img/structure/B2494882.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-fluorophenyl)acetate](/img/structure/B2494883.png)


![8-(2-ethoxyphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2494892.png)

![3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2494895.png)
![2-(carbamoylmethyl)-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2494896.png)

![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2494899.png)

